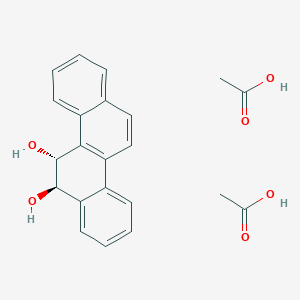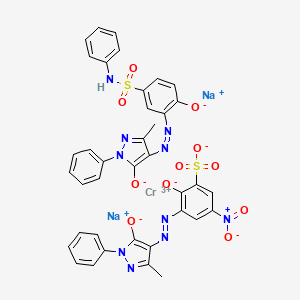
Germanium;manganese
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Germanium-manganese compounds, particularly manganese germanide (MnGe), are intermetallic compounds formed by the combination of germanium and manganese. These compounds exhibit unique properties, including magnetic and semiconductor characteristics, making them valuable in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Manganese germanide crystals can be synthesized by processing a mixture of manganese and germanium powders under high pressure (4–5 GPa) and temperatures ranging from 600 to 1000°C for 1–3 hours. These crystals are metastable and decompose into manganese germanide and germanium upon subsequent heating to 600°C at ambient pressure .
Industrial Production Methods: The industrial production of germanium-manganese compounds typically involves high-pressure synthesis techniques. The process requires precise control of temperature and pressure to ensure the formation of the desired intermetallic compound. The resulting crystals are then subjected to further processing to achieve the required purity and stability .
Análisis De Reacciones Químicas
Types of Reactions: Germanium-manganese compounds undergo various chemical reactions, including oxidation, reduction, and substitution. For instance, germanium reacts with hot concentrated sulfuric and nitric acids, while manganese reacts with halogens to form manganese (II) halides .
Common Reagents and Conditions:
Oxidation: Germanium can be oxidized using hot concentrated sulfuric or nitric acid.
Reduction: Manganese can be reduced using hydrogen gas.
Substitution: Manganese reacts with halogens like chlorine to form manganese (II) chloride.
Major Products:
Oxidation: Germanium dioxide (GeO2) and germanium monoxide (GeO).
Reduction: Manganese metal.
Substitution: Manganese (II) chloride (MnCl2)
Aplicaciones Científicas De Investigación
Germanium-manganese compounds have a wide range of applications in scientific research:
Chemistry: Used in the study of magnetic skyrmions and other unique magnetic properties.
Biology: Germanium compounds have shown potential in biomedicine, particularly in oncology and neuroscience.
Medicine: Germanium compounds are being explored for their anti-tumor properties and their role in normalizing oxygen respiration in cells
Industry: Utilized in the production of semiconductors, infrared optics, and high-density magnetic storage devices
Mecanismo De Acción
The mechanism of action of germanium-manganese compounds involves their unique magnetic and electronic properties. For example, manganese germanide exhibits unusual spatial arrangements of electron spin, such as magnetic skyrmions, which can be controlled by the germanium-to-manganese ratio, temperature, and magnetic field . These properties make them suitable for applications in ultrahigh-density magnetic storage devices .
Comparación Con Compuestos Similares
- Manganese silicide (MnSi)
- Iron germanide (FeGe)
- Cobalt germanide (CoGe)
Comparison: Germanium-manganese compounds, such as manganese germanide, are unique due to their helical crystal structure and magnetic properties. Unlike manganese silicide, which also exhibits magnetic properties, manganese germanide’s structure can be controlled by varying the germanium-to-manganese ratio, temperature, and magnetic field . This makes it particularly valuable for applications requiring precise control of magnetic properties .
Propiedades
Fórmula molecular |
GeMn |
|---|---|
Peso molecular |
127.57 g/mol |
Nombre IUPAC |
germanium;manganese |
InChI |
InChI=1S/Ge.Mn |
Clave InChI |
WWFYEXUJLWHZEX-UHFFFAOYSA-N |
SMILES canónico |
[Mn].[Ge] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


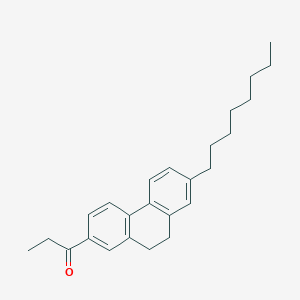
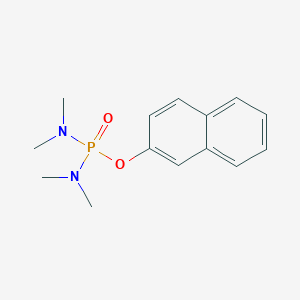
![(5Z,7Z,9Z)-7-methyl-1,2,3,4-tetrahydrobenzo[8]annulene](/img/structure/B14622717.png)
![Methyl (2Z)-3-[(diethoxyphosphorothioyl)oxy]but-2-enoate](/img/structure/B14622719.png)
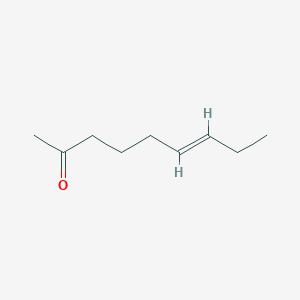
![Hydrazinecarboxylic acid, 2-[(4-chlorophenyl)sulfonyl]-, methyl ester](/img/structure/B14622728.png)
![Diethyl 2-[(2H-1,3-benzodioxol-5-yl)methylidene]butanedioate](/img/structure/B14622729.png)
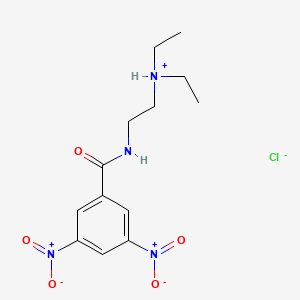
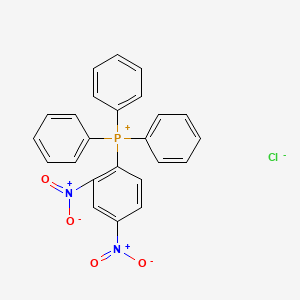
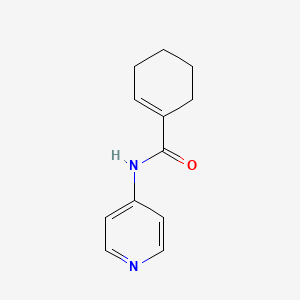
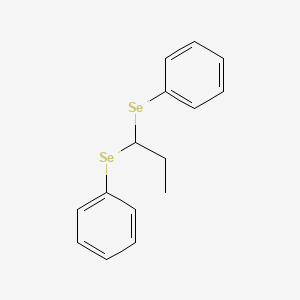
![1,4-Butanediamine, N,N'-bis[3-(dimethylamino)propyl]-N,N'-dimethyl-](/img/structure/B14622763.png)
